molecular formula C46H76N10O13 B12389739 OVA-Q4 Peptide

OVA-Q4 Peptide

Cat. No.: B12389739
M. Wt: 977.2 g/mol
InChI Key: BEJBAKJWXLLHGC-WWAIIBKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OVA-Q4 Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Deprotection: Removal of protecting groups from the amino acids.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. High-performance liquid chromatography (HPLC) is employed for purification to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions: OVA-Q4 Peptide can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptide variants, while substitution reactions may introduce new functional groups into the peptide .

Scientific Research Applications

OVA-Q4 Peptide has numerous applications in scientific research, including:

    Immunology: Used to study T-cell receptor interactions and antigen presentation.

    Vaccine Development: Serves as a model antigen for developing and testing vaccines.

    Cancer Research: Investigated for its potential role in cancer immunotherapy.

    Infectious Disease Research: Used to understand immune responses to various pathogens

Mechanism of Action

The mechanism of action of OVA-Q4 Peptide involves its presentation by the major histocompatibility complex class I molecule, H-2Kb. This presentation is recognized by T-cell receptors on CD8+ T cells, leading to T-cell activation and subsequent immune responses. The peptide’s interaction with the major histocompatibility complex and T-cell receptor is crucial for its immunological effects .

Comparison with Similar Compounds

  • OVA-A2 Peptide (SAINFEKL)
  • OVA-G4 Peptide (SIIGFEKL)
  • OVA-Q4H7 Peptide (SIIQFEHL)
  • OVA-T4 Peptide (SIITFEKL)

Comparison: OVA-Q4 Peptide is unique due to its specific amino acid sequence (SIIQFEKL), which affects its binding affinity and immunological properties. Compared to other variants like OVA-A2 Peptide or OVA-G4 Peptide, this compound may exhibit different levels of T-cell activation and immune response .

Properties

Molecular Formula

C46H76N10O13

Molecular Weight

977.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C46H76N10O13/c1-7-26(5)37(56-45(67)38(27(6)8-2)55-39(61)29(48)24-57)44(66)52-31(17-19-35(49)58)42(64)53-33(23-28-14-10-9-11-15-28)43(65)51-32(18-20-36(59)60)41(63)50-30(16-12-13-21-47)40(62)54-34(46(68)69)22-25(3)4/h9-11,14-15,25-27,29-34,37-38,57H,7-8,12-13,16-24,47-48H2,1-6H3,(H2,49,58)(H,50,63)(H,51,65)(H,52,66)(H,53,64)(H,54,62)(H,55,61)(H,56,67)(H,59,60)(H,68,69)/t26-,27-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1

InChI Key

BEJBAKJWXLLHGC-WWAIIBKRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.